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Introduction

Nelipepimut-S (also known as E75 and marketed as NeuVax™) is a peptide vaccine derived
from the human epidermal growth factor receptor 2 (HER?2) protein. It is a nine-amino acid,
major histocompatibility complex (MHC) class | peptide from the extracellular domain of HER2.
[1][2] This vaccine is designed to elicit a targeted immune response against HER2-expressing
tumor cells. Administered with the immunoadjuvant granulocyte-macrophage colony-stimulating
factor (GM-CSF), Nelipepimut-S aims to stimulate a patient's immune system to recognize
and eliminate cancer cells, thereby preventing disease recurrence. This technical guide
provides an in-depth overview of the early-phase clinical trial results for Nelipepimut-S in
breast cancer, focusing on quantitative data, experimental protocols, and the underlying
immunological mechanisms.

Mechanism of Action

Nelipepimut-S functions by stimulating a specific cytotoxic T-lymphocyte (CTL) response
against HER2-expressing tumor cells.[3] The E75 peptide binds to human leukocyte antigen
(HLA)-A2 and HLA-A3 molecules on antigen-presenting cells (APCs).[1] These APCs then
present the peptide to CD8+ T-cells, leading to their activation and proliferation. The activated
CTLs can then identify and destroy HER2-expressing cancer cells, including micrometastatic
foci, through cell lysis.[3] The accompanying GM-CSF acts as an adjuvant, enhancing the
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iImmune response by promoting the proliferation, maturation, and migration of dendritic cells,
which are potent APCs.
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Caption: Mechanism of Action of Nelipepimut-S Vaccine.

Clinical Trial Data
Phase I/l Adjuvant Trials

Early phase I/1l trials evaluated the safety, immunogenicity, and efficacy of Nelipepimut-S with
GM-CSF in disease-free, node-positive and high-risk node-negative breast cancer patients.
The final analysis at a 60-month follow-up demonstrated the vaccine to be safe and capable of
stimulating an antigen-specific immune response.

) Patient Vaccine Control o
Trial Phase _ Key Findings Reference
Population Group (VG) Group (CG)

Node-positive 5-Year DFS:
& high-risk 89.7% (VG)
I/l node- n =108 n=79 vs. 80.2%
negative (CG) (P=
breast cancer 0.08)
5-Year DFS:
Subgroup of 94.6% in
I/Il (Optimal optimally optimally
n/a n/a
Dose) dosed dosed
patients patients (P =
0.05vs. CG)
Recurrence
] Rate: 5.6%
I/ll (18-month  Combined
] n/a n/a (VG) vs.
follow-up) trials
14.2% (CG)
(P =0.04)

Phase Il PRESENT Trial (NCT01479244)

The promising results from the phase I/ll trials led to the design of the Phase Ill PRESENT
(Prevention of Recurrence in Early-Stage, Node-Positive Breast Cancer with Low to

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1678017?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678017?utm_src=pdf-body
https://www.benchchem.com/product/b1678017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Intermediate HER2 Expression with NeuVax Treatment) trial. This was a randomized, double-
blind, placebo-controlled study. However, the trial was stopped early for futility based on an
interim analysis by the Independent Data Monitoring Committee.

. Patient Interventio Primary
Trial ] Control ; Outcome Reference
Population n Endpoint
758
women
] No
with early- o
significant
stage, _
3-year difference
node- S . :
» Nelipepimu Disease- in DFS at
PRESENT positive, Placebo +
t-S + GM- Free 16 months
(Phase IlI) low-to- GM-CSF ] ]
) ) CSF Survival median
intermediat
(DFS) follow-up;
e HER2- _
) trial halted
expressing -
for futility.
breast
cancer

Combination and Neoadjuvant Trials

Further studies have explored Nelipepimut-S in combination with other therapies and in
different settings.
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) Patient _ -
Trial _ Intervention Control Key Findings Reference
Population
No significant
difference in
) overall DFS
275 patients o
) Nelipepimut- (p=0.18). In
Phase Ilb with HER2
S+ Trastuzumab TNBC subset
(NCTO015700 low-
) Trastuzumab + GM-CSF (n=97), DFS
36) expressing
+ GM-CSF was 92.6%
breast cancer
vs. 71.9%
(HR=0.26,
p=0.01).
Numerically
greater
increase in
NPS-specific
13 HLA-A2+ CTLs in the
Phase Il ) o )
women with Nelipepimut- vaccine arm
VADIS GM-CSF
Ductal S + GM-CSF (11-fold
(NCT026365 ) ) alone (n=4) )
82) Carcinoma in (n=9) increase from
Situ (DCIS) baseline) vs.
control (2.25-
fold), but not
statistically
significant.
No significant
difference in
o o 36-month
100 high-risk,  Nelipepimut- )
Phase Il iDFS (79%
HER2+ S+ Trastuzumab
(NCT022976 vs. 92%,
breast cancer  Trastuzumab + GM-CSF
98) ] p=0.11) or
patients + GM-CSF
DRFS (90%
vs. 95%,
p=0.40).
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Experimental Protocols
Immunological Monitoring Assays

The primary method for assessing the immunogenicity of Nelipepimut-S in these trials was the
measurement of antigen-specific T-cell responses. This was primarily achieved through in vivo
delayed-type hypersensitivity (DTH) reactions and ex vivo assays such as the Enzyme-Linked
Immunospot (ELISPOT) assay and flow cytometry-based dextramer assays.

Delayed-Type Hypersensitivity (DTH) Reaction:

The DTH reaction is an in vivo measure of cell-mediated immunity. In the Nelipepimut-S trials,
patients were intradermally injected with the E75 peptide. A positive reaction, characterized by
induration and erythema at the injection site after 48-72 hours, indicates the presence of an in

vivo T-cell response to the peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay:

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-
secreting cells at the single-cell level.

e Principle: Peripheral blood mononuclear cells (PBMCs) from patients are isolated and
stimulated ex vivo with the Nelipepimut-S peptide. If antigen-specific T-cells are present,
they will be activated and secrete cytokines, most commonly Interferon-gamma (IFN-y). The
secreted cytokines are captured by antibodies coated on a microplate membrane, and a
secondary detection antibody linked to an enzyme allows for the visualization of spots,
where each spot represents a single cytokine-producing cell.

e General Protocol Outline:

o Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific
for the cytokine of interest (e.g., anti-IFN-y).

o Cell Plating: Patient-derived PBMCs are added to the wells.

o Stimulation: Nelipepimut-S peptide is added to the wells to stimulate the T-cells. Control
wells include a negative control (no peptide) and a positive control (a mitogen like PHA).
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[e]

Incubation: Plates are incubated to allow for cytokine secretion.

Detection: A biotinylated detection antibody specific for the cytokine is added, followed by
an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine
secretion.

Analysis: The spots are counted, and the frequency of antigen-specific T-cells is
calculated.

Flow Cytometry-Based Dextramer/Tetramer Assay:

Flow cytometry using dextramer or tetramer technology allows for the direct visualization and

quantification of antigen-specific T-cells.

e Principle: MHC-peptide multimers (dextramers or tetramers) are fluorescently labeled

complexes of multiple MHC molecules, each loaded with the Nelipepimut-S peptide. These
complexes bind with high avidity to the T-cell receptors (TCRs) of E75-specific CD8+ T-cells.

By using fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8),

these specific T-cells can be identified and quantified within a larger population of PBMCs.

e General Protocol Outline:

[e]

PBMC Isolation: PBMCs are isolated from patient blood samples.

Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies,
including the MHC-peptide dextramer/tetramer and antibodies against T-cell lineage
markers (CD3, CD8).

Washing: Unbound antibodies and reagents are washed away.

Acquisition: The stained cells are analyzed on a flow cytometer, which uses lasers to
excite the fluorochromes and detectors to measure the emitted light.

Analysis: The data is analyzed to identify the percentage of CD8+ T-cells that are also
positive for the Nelipepimut-S dextramer/tetramer, representing the antigen-specific CTL
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population.

Clinical Trial Workflow

The early-phase clinical trials for Nelipepimut-S in the adjuvant setting followed a general
workflow from patient screening to long-term follow-up.
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Patient Screening
- Diagnosis of Breast Cancer

- Completion of Standard Therapy
- HLA Typing (A2/A3+)

Enrollment & Randomization

Primary Vaccination Series
(e.g., 6 monthly injections of
Nelipepimut-S + GM-CSF or Control)

Booster Inoculations
(e.g., every 6 months)

Immune & Safety Monitoring Long-Term Follow-Up
- DTH, ELISPOT, Flow Cytometry - Disease-Free Survival (DFS)
- Adverse Event Tracking - Overall Survival (OS)

Data Analysis
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Caption: General Workflow of Adjuvant Nelipepimut-S Clinical Trials.
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Conclusion

Early-phase clinical trials of Nelipepimut-S demonstrated that the vaccine is safe and
immunogenic, capable of inducing a HER2-specific T-cell response in patients with breast
cancer. The initial Phase I/1l studies showed a promising, albeit not statistically significant,
improvement in disease-free survival, particularly in optimally dosed patients. However, the
subsequent Phase Ill PRESENT trial was halted due to futility, as it failed to show a significant
difference in DFS between the vaccine and control arms in the HER2 low-expressing
population.

More recent trials have explored Nelipepimut-S in combination with trastuzumab and in the
neoadjuvant setting for DCIS. While the combination with trastuzumab did not improve DFS in
the overall HER2-low population, a significant benefit was observed in the triple-negative
breast cancer subset, warranting further investigation. The VADIS trial in DCIS patients also
showed that the vaccine could induce a sustained antigen-specific T-cell response.

Despite the setback of the PRESENT trial, the data from these early-phase studies provide
valuable insights into the potential of peptide vaccines in breast cancer immunotherapy. Future
research may focus on identifying patient populations most likely to benefit, optimizing
combination strategies, and refining immunomonitoring techniques to better correlate immune
responses with clinical outcomes.
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 To cite this document: BenchChem. [Nelipepimut-S in Early-Phase Breast Cancer Clinical
Trials: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678017#early-phase-clinical-trial-results-for-
nelipepimut-s-in-breast-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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